(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
Description
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a furan ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15(13-5-3-11-21-13)18-7-9-19(10-8-18)16-17-12-4-1-2-6-14(12)22-16/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXGATZMHIHUCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with various intermediates. One common method includes the reaction of 2-amino benzothiazole with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often involve the use of solvents like ethanol and catalysts such as copper(II) sulfate pentahydrate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using microwave irradiation to accelerate the reaction process. This eco-friendly approach not only reduces reaction time but also enhances yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
- 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
Uniqueness
What sets (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone apart is its unique combination of benzothiazole, piperazine, and furan rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone represents a significant area of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Structural Characteristics
The compound features a piperazine ring, a furan moiety, and a benzo[d]thiazole unit. These structural components contribute to its lipophilicity and biological activity, making it a candidate for drug development.
| Structural Feature | Description |
|---|---|
| Piperazine Ring | A six-membered ring containing two nitrogen atoms, often associated with various pharmacological activities. |
| Furan Moiety | A five-membered aromatic ring containing oxygen, known for its role in anticancer and antimicrobial activities. |
| Benzo[d]thiazole | A fused bicyclic structure that enhances the compound's biological interactions. |
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising anti-mycobacterial properties. The compound's structural features are believed to enhance its interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria .
2. Anticancer Activity
The compound has shown potential in anticancer applications. Studies have demonstrated that similar compounds with benzo[d]thiazole frameworks exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 25.72 µM for a related compound against MCF cell lines, indicating substantial anti-tumor activity .
3. Acetylcholinesterase Inhibition
Recent investigations into the inhibitory effects on acetylcholinesterase (AChE) suggest that compounds similar to this compound may be effective in treating neurodegenerative diseases such as Alzheimer's. One derivative exhibited an IC50 value of 2.7 µM, highlighting its potential as an AChE inhibitor .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes: The compound may inhibit key enzymes involved in disease processes, such as AChE in neurodegeneration.
- Cell Cycle Arrest: Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
- Antimicrobial Mechanisms: The presence of the thiazole moiety may enhance the compound's ability to penetrate microbial membranes and disrupt cellular processes.
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of benzo[d]thiazole demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. The compounds were evaluated using standard broth microdilution methods, revealing minimum inhibitory concentrations (MICs) that support their potential as therapeutic agents .
Study 2: Anticancer Potential
In vitro studies on cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis indicated increased levels of pro-apoptotic markers, suggesting a mechanism involving mitochondrial dysfunction .
Q & A
Basic Research Question
- 1H/13C NMR : Confirm the presence of piperazine protons (δ 2.5–3.5 ppm), benzo[d]thiazole aromatic signals (δ 7.2–8.1 ppm), and furan carbonyl (δ 160–165 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 383.12 for C₁₇H₁₄N₃O₂S) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (~1650 cm⁻¹) and C-N/C-S bonds (~1250 cm⁻¹) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
How can computational tools optimize the synthesis of this compound?
Advanced Research Question
- Reaction Pathway Prediction : Density Functional Theory (DFT) calculates transition-state energies to identify favorable routes (e.g., SN2 vs. SN1 mechanisms for piperazine coupling) .
- Solvent Optimization : Machine learning models (e.g., RDKit) predict solvent effects on reaction yield, favoring polar aprotic solvents like DMF for nucleophilic substitutions .
- Yield Forecasting : Bayesian optimization algorithms adjust parameters (temperature, stoichiometry) to achieve >70% yield in silico before lab validation .
How do structural modifications influence biological activity?
Advanced Research Question
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Substituent Effects :
-
SAR Table :
How to resolve contradictions in pharmacological data across studies?
Advanced Research Question
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) can alter receptor binding profiles. Standardize assays using recombinant systems .
- Metabolic Stability : Hepatic microsome studies (e.g., rat vs. human) explain discrepancies in half-life (e.g., t₁/₂ = 2.1 vs. 4.7 hours) .
- Data Reconciliation : Meta-analysis tools (e.g., RevMan) statistically harmonize results from conflicting studies, weighting by sample size and assay robustness .
What strategies improve yield in multi-step synthesis?
Q. Methodological Guidance
- Stepwise Optimization :
- Catalyst Screening : Pd/C or CuI accelerates C-N bond formation, reducing reaction time by 30% .
- Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted reagents before chromatography .
What are key challenges in elucidating reaction mechanisms?
Advanced Research Question
- Intermediate Trapping : Use low-temperature quench experiments (-78°C) with trapping agents (e.g., TEMPO) to isolate reactive intermediates .
- Kinetic Isotope Effects (KIE) : Deuterated reagents (e.g., DMF-d₇) reveal rate-determining steps (e.g., KIE >1 indicates bond-breaking in transition state) .
- Computational Modeling : MD simulations visualize transition states for piperazine-furan coupling, identifying steric hindrance from benzo[d]thiazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
